Cas no 2137029-49-1 (Carbamic acid, N-[(1R)-1-(cyclobutylcarbonyl)propyl]-, 1,1-dimethylethyl ester)
![Carbamic acid, N-[(1R)-1-(cyclobutylcarbonyl)propyl]-, 1,1-dimethylethyl ester structure](https://www.kuujia.com/scimg/cas/2137029-49-1x500.png)
Carbamic acid, N-[(1R)-1-(cyclobutylcarbonyl)propyl]-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, N-[(1R)-1-(cyclobutylcarbonyl)propyl]-, 1,1-dimethylethyl ester
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- Inchi: 1S/C13H23NO3/c1-5-10(11(15)9-7-6-8-9)14-12(16)17-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t10-/m1/s1
- InChI Key: ALXYJLYUAAKRDR-SNVBAGLBSA-N
- SMILES: C(OC(C)(C)C)(=O)N[C@@H](C(C1CCC1)=O)CC
Carbamic acid, N-[(1R)-1-(cyclobutylcarbonyl)propyl]-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-798857-0.25g |
tert-butyl N-[(2R)-1-cyclobutyl-1-oxobutan-2-yl]carbamate |
2137029-49-1 | 95.0% | 0.25g |
$906.0 | 2025-02-21 | |
Enamine | EN300-798857-5.0g |
tert-butyl N-[(2R)-1-cyclobutyl-1-oxobutan-2-yl]carbamate |
2137029-49-1 | 95.0% | 5.0g |
$2858.0 | 2025-02-21 | |
Enamine | EN300-798857-0.1g |
tert-butyl N-[(2R)-1-cyclobutyl-1-oxobutan-2-yl]carbamate |
2137029-49-1 | 95.0% | 0.1g |
$867.0 | 2025-02-21 | |
Enamine | EN300-798857-1.0g |
tert-butyl N-[(2R)-1-cyclobutyl-1-oxobutan-2-yl]carbamate |
2137029-49-1 | 95.0% | 1.0g |
$986.0 | 2025-02-21 | |
Enamine | EN300-798857-10.0g |
tert-butyl N-[(2R)-1-cyclobutyl-1-oxobutan-2-yl]carbamate |
2137029-49-1 | 95.0% | 10.0g |
$4236.0 | 2025-02-21 | |
Enamine | EN300-798857-0.05g |
tert-butyl N-[(2R)-1-cyclobutyl-1-oxobutan-2-yl]carbamate |
2137029-49-1 | 95.0% | 0.05g |
$827.0 | 2025-02-21 | |
Enamine | EN300-798857-2.5g |
tert-butyl N-[(2R)-1-cyclobutyl-1-oxobutan-2-yl]carbamate |
2137029-49-1 | 95.0% | 2.5g |
$1931.0 | 2025-02-21 | |
Enamine | EN300-798857-0.5g |
tert-butyl N-[(2R)-1-cyclobutyl-1-oxobutan-2-yl]carbamate |
2137029-49-1 | 95.0% | 0.5g |
$946.0 | 2025-02-21 |
Carbamic acid, N-[(1R)-1-(cyclobutylcarbonyl)propyl]-, 1,1-dimethylethyl ester Related Literature
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
Additional information on Carbamic acid, N-[(1R)-1-(cyclobutylcarbonyl)propyl]-, 1,1-dimethylethyl ester
Recent Advances in the Study of Carbamic Acid, N-[(1R)-1-(cyclobutylcarbonyl)propyl]-, 1,1-dimethylethyl Ester (CAS: 2137029-49-1)
Carbamic acid, N-[(1R)-1-(cyclobutylcarbonyl)propyl]-, 1,1-dimethylethyl ester (CAS: 2137029-49-1) is a chiral compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug development. Recent studies have focused on its synthesis, structural characterization, and biological activity, particularly in the context of protease inhibition and therapeutic agent design.
A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for this compound, highlighting its enantioselective preparation and high purity yield. The researchers employed a combination of cyclobutylcarbonyl chloride and tert-butyl (R)-2-aminobutanoate under controlled conditions, achieving a 92% yield with minimal byproducts. This advancement is critical for scaling up production for preclinical studies.
In another recent investigation, the compound's role as a key intermediate in the synthesis of novel protease inhibitors was explored. The study, featured in Bioorganic & Medicinal Chemistry Letters, demonstrated that the cyclobutylcarbonyl moiety enhances binding affinity to target enzymes, making it a promising scaffold for antiviral and anticancer drug candidates. Molecular docking simulations further supported these findings, revealing stable interactions with the active sites of several proteases.
Furthermore, a 2024 preclinical study evaluated the pharmacokinetic properties of derivatives of Carbamic acid, N-[(1R)-1-(cyclobutylcarbonyl)propyl]-, 1,1-dimethylethyl ester. The results indicated favorable oral bioavailability and metabolic stability in rodent models, suggesting its potential for further development as a therapeutic agent. These findings were presented at the recent American Chemical Society National Meeting and are under peer review for publication.
In summary, the latest research underscores the versatility and therapeutic potential of Carbamic acid, N-[(1R)-1-(cyclobutylcarbonyl)propyl]-, 1,1-dimethylethyl ester (2137029-49-1). Its applications span from synthetic chemistry to drug discovery, with ongoing studies aiming to harness its properties for innovative treatments. Future directions include clinical trials to validate its efficacy and safety in human subjects.
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